molecular formula C13H14N2O2S B11784467 2-(Piperidin-1-yl)benzo[d]thiazole-4-carboxylicacid

2-(Piperidin-1-yl)benzo[d]thiazole-4-carboxylicacid

Cat. No.: B11784467
M. Wt: 262.33 g/mol
InChI Key: FRLSDGDOSUPHIL-UHFFFAOYSA-N
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Description

2-(Piperidin-1-yl)benzo[d]thiazole-4-carboxylic acid is a heterocyclic compound that features a benzothiazole ring fused with a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-1-yl)benzo[d]thiazole-4-carboxylic acid typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with 1-(2-chloroethyl) piperidine hydrochloride to yield the final product . The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-1-yl)benzo[d]thiazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(Piperidin-1-yl)benzo[d]thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation . The compound may also interact with other enzymes and receptors, modulating various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Piperidin-1-yl)benzo[d]thiazole-4-carboxylic acid is unique due to its combined benzothiazole and piperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in medicinal chemistry and other fields .

Properties

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

2-piperidin-1-yl-1,3-benzothiazole-4-carboxylic acid

InChI

InChI=1S/C13H14N2O2S/c16-12(17)9-5-4-6-10-11(9)14-13(18-10)15-7-2-1-3-8-15/h4-6H,1-3,7-8H2,(H,16,17)

InChI Key

FRLSDGDOSUPHIL-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC3=C(C=CC=C3S2)C(=O)O

Origin of Product

United States

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